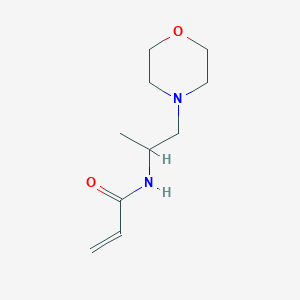![molecular formula C16H17NO2 B7557677 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol](/img/structure/B7557677.png)
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol, also known as chroman-4-ol, is a synthetic compound that belongs to the class of chromenes. It has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Chroman-4-ol has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer, antidiabetic, and antiviral properties. In pharmacology, it has been studied for its antioxidant, anti-inflammatory, and neuroprotective effects. In biochemistry, it has been researched for its ability to inhibit enzymes and modulate protein-protein interactions.
Wirkmechanismus
The mechanism of action of 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol is not fully understood. However, studies have suggested that it exerts its effects through various pathways, including the inhibition of enzymes such as tyrosinase and alpha-glucosidase, modulation of protein-protein interactions, and scavenging of free radicals.
Biochemical and Physiological Effects
Chroman-4-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce oxidative stress, and modulate inflammatory responses. In vivo studies have shown that it can improve glucose tolerance, reduce insulin resistance, and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Chroman-4-ol has several advantages for lab experiments. It is relatively easy to synthesize, stable under normal laboratory conditions, and has low toxicity. However, its limitations include its low solubility in water, which can make it difficult to use in aqueous-based assays, and its limited availability, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol. Some of these include:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases.
2. Studying its mechanism of action in more detail to identify new targets for drug development.
3. Developing more efficient synthesis methods to increase the yield and reduce the cost of production.
4. Exploring its potential as a food preservative due to its antioxidant properties.
5. Investigating its potential as a cosmetic ingredient due to its ability to inhibit tyrosinase, which is involved in melanin production.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a useful therapeutic agent.
Synthesemethoden
The synthesis of 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol involves the reaction of 4-hydroxycoumarin with paraformaldehyde and an amine catalyst to form the intermediate 2-(4-formyl-3,4-dihydrocoumarinyl)ethanamine. The intermediate is then reacted with phenol under acidic conditions to produce this compound. The yield of the synthesis method is approximately 50%.
Eigenschaften
IUPAC Name |
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-7-3-1-5-12(15)11-17-14-9-10-19-16-8-4-2-6-13(14)16/h1-8,14,17-18H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOOWBAFTURLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NCC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)

![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)



![N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide](/img/structure/B7557650.png)
![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)
![2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557663.png)

![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)
![2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7557697.png)